molecular formula C33H50N2O4 B12715832 1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime CAS No. 104192-29-2

1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime

Cat. No.: B12715832
CAS No.: 104192-29-2
M. Wt: 538.8 g/mol
InChI Key: BEGTXHMMNACHQT-ZMYSONEWSA-N
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Description

1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime is an organic compound with the molecular formula C33H48O4 This compound is characterized by the presence of two hexyloxyphenyl groups attached to a nonanedione backbone, with dioxime functional groups at both ends

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime typically involves the following steps:

    Formation of Nonanedione Backbone: The initial step involves the preparation of the nonanedione backbone. This can be achieved through the oxidation of nonane using suitable oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of Hexyloxyphenyl Groups: The next step involves the introduction of hexyloxyphenyl groups to the nonanedione backbone. This can be done through a Friedel-Crafts alkylation reaction using hexyloxybenzene and a suitable catalyst such as aluminum chloride.

    Formation of Dioxime Groups: The final step involves the conversion of the carbonyl groups in the nonanedione backbone to dioxime groups. This can be achieved through the reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the dioxime groups to amines or hydroxylamines.

    Substitution: The hexyloxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as halogens or nucleophiles such as amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted hexyloxyphenyl derivatives.

Scientific Research Applications

1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime involves its interaction with specific molecular targets and pathways. The dioxime groups can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the hexyloxyphenyl groups can interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,9-Bis(4-methoxyphenyl)-1,9-nonanedione
  • 1,9-Bis(4-ethoxyphenyl)-1,9-nonanedione
  • 1,9-Bis(4-butoxyphenyl)-1,9-nonanedione

Uniqueness

1,9-Bis(4-(hexyloxy)phenyl)-1,9-nonanedione dioxime is unique due to the presence of hexyloxy groups, which impart specific hydrophobic and electronic properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

104192-29-2

Molecular Formula

C33H50N2O4

Molecular Weight

538.8 g/mol

IUPAC Name

(NZ)-N-[(9Z)-1,9-bis(4-hexoxyphenyl)-9-hydroxyiminononylidene]hydroxylamine

InChI

InChI=1S/C33H50N2O4/c1-3-5-7-14-26-38-30-22-18-28(19-23-30)32(34-36)16-12-10-9-11-13-17-33(35-37)29-20-24-31(25-21-29)39-27-15-8-6-4-2/h18-25,36-37H,3-17,26-27H2,1-2H3/b34-32-,35-33-

InChI Key

BEGTXHMMNACHQT-ZMYSONEWSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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